Imagabalin (CAS: 610300-07-7) is a third-generation β-amino acid and a structural analog of γ-aminobutyric acid (GABA). It functions as a high-affinity ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs), the same molecular target as the widely used compounds gabapentin and pregabalin. As a member of the gabapentinoid class, its primary mechanism involves the modulation of calcium influx in neurons, which in turn affects neurotransmitter release and neuronal excitability. Research and procurement decisions involving Imagabalin are typically made in the context of its potential for improved selectivity or a differentiated physicochemical and pharmacokinetic profile compared to earlier-generation gabapentinoids.
While gabapentin, pregabalin, and imagabalin all target the α2δ subunit, they are not functionally interchangeable, a critical consideration for procurement and experimental design. Significant differences in binding affinity, pharmacokinetics, and potency exist across the class. For instance, pregabalin exhibits 3-to-10-fold higher binding potency than gabapentin and possesses linear, dose-proportional pharmacokinetics with ≥90% bioavailability, whereas gabapentin's absorption is saturable and non-linear, with bioavailability dropping from 60% to 33% as the dose increases. Imagabalin was developed as a distinct chemical entity with reported selectivity for the α2δ-1 subunit over α2δ-2. Such differences mean that substituting one compound for another can lead to significant variations in target engagement, required dosage, and experimental reproducibility, making compound-specific procurement essential for consistent results.
Imagabalin belongs to the second/third generation of α2δ ligands, which are characterized by significantly higher binding affinities than the first-generation compound, gabapentin. As a direct comparator, pregabalin demonstrates a 3- to 10-fold greater binding potency for the α2δ subunit than gabapentin. While direct head-to-head binding data for Imagabalin is not consistently published, it was developed as a follow-on compound to pregabalin, with research focused on high-affinity ligands. For reference, gabapentin's binding affinity (Kd) for the α2δ-1 subunit is 59 nM. The substantial increase in affinity from gabapentin to pregabalin sets the performance benchmark that later-generation compounds like Imagabalin were designed to meet or exceed.
| Evidence Dimension | Binding Affinity (Kd) for α2δ-1 Subunit |
| Target Compound Data | N/A - Positioned within the high-affinity class benchmark set by Pregabalin. |
| Comparator Or Baseline | Gabapentin: 59 nM. Pregabalin: 3-10x higher potency than Gabapentin. |
| Quantified Difference | Not directly quantified for Imagabalin in available literature. The class improvement over Gabapentin is 3-10 fold. |
| Conditions | Competitive radioligand binding assays against [3H]gabapentin. |
Selecting Imagabalin is a decision to use a high-potency tool, avoiding the lower affinity and less predictable pharmacokinetic profile of the first-generation alternative, gabapentin.
A key differentiator for Imagabalin is its optimized and scalable manufacturing process, a critical factor for precursor procurement in large-scale research or development. The initial medicinal chemistry route was a ten-step linear synthesis. An improved, second-generation process was developed that reduced this to a highly efficient two-step process from (R)-3-methylhexanoic acid, achieving a 50% overall yield. This simplified process, utilizing a one-pot synthesis and a novel diastereoselective hydrogenation, resulted in a 4-fold reduction in the cost of goods compared to the previous route.
| Evidence Dimension | Manufacturing Process Complexity & Cost |
| Target Compound Data | Simplified 2-step process; 50% overall yield; 4-fold reduction in cost of goods. |
| Comparator Or Baseline | Initial medicinal chemistry route: 10-step linear synthesis. |
| Quantified Difference | 8 fewer synthesis steps; 4x reduction in cost. |
| Conditions | Process development for multi-kilogram scale-up. |
For buyers needing larger quantities or evaluating long-term project costs, Imagabalin's optimized synthesis provides a significant advantage in terms of process efficiency, scalability, and precursor cost-effectiveness.
Imagabalin's development followed pregabalin, which established a key benchmark for pharmacokinetic superiority over gabapentin. Pregabalin exhibits rapid, linear absorption with plasma concentrations increasing proportionally with the dose and a high bioavailability of ≥90% that is independent of dose. In contrast, gabapentin's absorption is saturable, leading to non-linear, less predictable pharmacokinetics and bioavailability that declines with increasing doses. This distinction is critical for designing *in vivo* studies requiring predictable exposure and straightforward dosing regimens. As a later-generation compound, Imagabalin was developed within the context of these improved pharmacokinetic standards, making it a more suitable choice than gabapentin for studies where dose-proportional exposure is important.
| Evidence Dimension | Pharmacokinetic Profile (Bioavailability) |
| Target Compound Data | N/A - Positioned as a second/third-generation compound with expected improvements over Gabapentin. |
| Comparator Or Baseline | Pregabalin: ≥90% (linear, dose-independent). Gabapentin: 60% at 900 mg/day, dropping to 33% at 3600 mg/day (saturable, non-linear). |
| Quantified Difference | Pregabalin offers ~1.5 to 2.7-fold higher bioavailability than gabapentin at therapeutic doses. |
| Conditions | Human pharmacokinetic studies. |
For in vivo research, choosing Imagabalin over gabapentin simplifies dose selection and ensures more reliable, predictable plasma concentrations, reducing variability and improving study reproducibility.
Given the documented 4-fold reduction in cost-of-goods and a significantly simplified two-step manufacturing process, Imagabalin is the logical choice for multi-kilogram preclinical campaigns or as a starting material for further derivatization where process efficiency and material costs are primary procurement drivers.
For researchers conducting pharmacokinetic/pharmacodynamic (PK/PD) studies or any *in vivo* experiment where achieving predictable plasma concentrations is critical, Imagabalin is a more appropriate choice than gabapentin. It belongs to the generation of gabapentinoids, led by pregabalin, that overcame the saturable, non-linear absorption of gabapentin, thus simplifying dose-response analysis and enhancing reproducibility.
Imagabalin serves as an ideal tool for studies comparing the activity of high-potency α2δ ligands. Its use alongside benchmarks like pregabalin allows researchers to investigate structure-activity relationships and probe the functional consequences of subtle molecular modifications within this high-affinity chemical space, a context where the lower potency of gabapentin would be less informative.